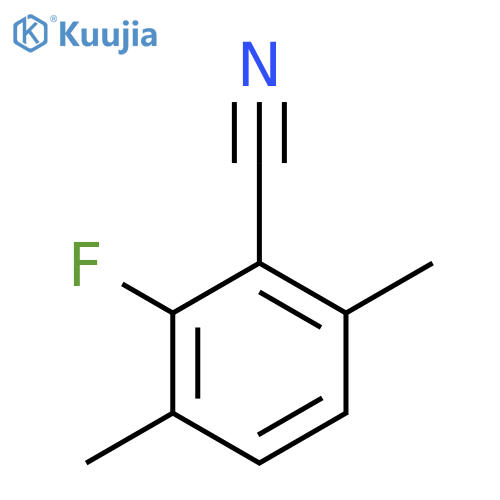

Cas no 1805065-06-8 (2-Fluoro-3,6-dimethylbenzonitrile)

2-Fluoro-3,6-dimethylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3,6-dimethylbenzonitrile

- E73904

- BS-52858

- SCHEMBL14051608

- 1805065-06-8

- starbld0016425

-

- インチ: 1S/C9H8FN/c1-6-3-4-7(2)9(10)8(6)5-11/h3-4H,1-2H3

- InChIKey: STDPQLHWXQBDKV-UHFFFAOYSA-N

- ほほえんだ: FC1C(C#N)=C(C)C=CC=1C

計算された属性

- せいみつぶんしりょう: 149.064077422g/mol

- どういたいしつりょう: 149.064077422g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 23.8

2-Fluoro-3,6-dimethylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1229087-1g |

2-Fluoro-3,6-dimethylbenzonitrile |

1805065-06-8 | 95% | 1g |

$650 | 2024-06-03 | |

| 1PlusChem | 1P01XC0V-250mg |

2-Fluoro-3,6-dimethylbenzonitrile |

1805065-06-8 | 97% | 250mg |

$185.00 | 2024-06-18 | |

| 1PlusChem | 1P01XC0V-100mg |

2-Fluoro-3,6-dimethylbenzonitrile |

1805065-06-8 | 97% | 100mg |

$121.00 | 2024-06-18 | |

| Aaron | AR01XC97-250mg |

2-Fluoro-3,6-dimethylbenzonitrile |

1805065-06-8 | 97% | 250mg |

$263.00 | 2025-02-12 | |

| Aaron | AR01XC97-100mg |

2-Fluoro-3,6-dimethylbenzonitrile |

1805065-06-8 | 97% | 100mg |

$164.00 | 2025-02-12 | |

| Aaron | AR01XC97-1g |

2-Fluoro-3,6-dimethylbenzonitrile |

1805065-06-8 | 97% | 1g |

$603.00 | 2025-02-12 | |

| eNovation Chemicals LLC | Y1229087-1g |

2-fluoro-3,6-dimethylbenzonitrile |

1805065-06-8 | 95% | 1g |

$600 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1229087-1g |

2-fluoro-3,6-dimethylbenzonitrile |

1805065-06-8 | 95% | 1g |

$600 | 2025-02-21 | |

| 1PlusChem | 1P01XC0V-1g |

2-Fluoro-3,6-dimethylbenzonitrile |

1805065-06-8 | 97% | 1g |

$441.00 | 2024-06-18 |

2-Fluoro-3,6-dimethylbenzonitrile 関連文献

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681

2-Fluoro-3,6-dimethylbenzonitrileに関する追加情報

Introduction to 2-Fluoro-3,6-dimethylbenzonitrile (CAS No: 1805065-06-8)

2-Fluoro-3,6-dimethylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No) 1805065-06-8, is a fluorinated aromatic nitrile that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its fluoro-substituted benzene ring with methyl groups at the 3rd and 6th positions and a nitrile group at the 2nd position, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The structural features of 2-fluoro-3,6-dimethylbenzonitrile contribute to its versatility in organic synthesis. The presence of a fluorine atom introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical transformations. Additionally, the methyl groups at the 3rd and 6th positions enhance the steric bulk of the benzene ring, affecting its interactions with other molecules. These properties make it a promising candidate for developing novel compounds with potential biological activity.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. 2-Fluoro-3,6-dimethylbenzonitrile is no exception and has been explored in several research studies for its potential applications. One notable area of research is in the development of pharmaceuticals, where such compounds are often used as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A significant study published in the Journal of Medicinal Chemistry highlighted the use of 2-fluoro-3,6-dimethylbenzonitrile in the synthesis of kinase inhibitors. Kinase inhibitors are a class of drugs that target enzymes involved in cell signaling pathways, making them effective against various diseases, including cancer. The fluoro-substituent in 2-fluoro-3,6-dimethylbenzonitrile was found to improve the binding affinity of the resulting inhibitors to their target proteins, leading to more potent and selective therapeutic agents.

Another area where 2-fluoro-3,6-dimethylbenzonitrile has shown promise is in agrochemical research. Fluorinated compounds are known for their increased resistance to degradation by environmental factors, making them suitable for developing more durable pesticides and herbicides. Researchers have utilized 2-fluoro-3,6-dimethylbenzonitrile as a building block to create novel agrochemicals that exhibit improved efficacy and environmental safety.

The synthetic utility of 2-fluoro-3,6-dimethylbenzonitrile extends beyond pharmaceuticals and agrochemicals. It has also been employed in materials science, particularly in the development of organic electronic materials. The electronic properties of fluorinated aromatic compounds can be fine-tuned by substituent effects, making them suitable for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

In conclusion, 2-fluoro-3,6-dimethylbenzonitrile (CAS No: 1805065-06-8) is a multifaceted compound with significant potential across various fields of chemistry. Its unique structural features and chemical properties make it an invaluable intermediate for synthetic applications. As research continues to uncover new uses for this compound, its importance in advancing chemical innovation is likely to grow.

1805065-06-8 (2-Fluoro-3,6-dimethylbenzonitrile) 関連製品

- 2034228-27-6(1-(3,4-dimethoxyphenyl)methyl-3-{1-(pyridin-4-yl)-1H-1,2,3-triazol-4-ylmethyl}urea)

- 5438-50-6(4-cyano-2-ethoxyphenyl acetate)

- 2229414-07-5(3-5-(methoxymethyl)furan-2-ylpropanal)

- 1262773-78-3(3-methyl-1-(2-methylphenyl)piperazine hydrochloride)

- 2172281-82-0(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(propan-2-yl)hexanamidopropanoic acid)

- 1806764-90-8(5-Bromo-4-(difluoromethyl)-2-(trifluoromethyl)pyridine)

- 2137519-40-3(5-(aminomethyl)spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-cyclohexane]-1',2-dione)

- 953908-64-0(3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one)

- 1698589-29-5(1-(2-Ethoxy-5-methylphenyl)-2,2-difluoroethanone)

- 1781611-97-9(5-bromo-4-(difluoromethyl)-2-methyl-pyrimidine)